molecular formula C9H13Cl4NOS B14635985 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one CAS No. 54414-98-1

4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one

Cat. No.: B14635985
CAS No.: 54414-98-1
M. Wt: 325.1 g/mol
InChI Key: KXBLJDAMDDHXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one typically involves the reaction of thioamides with chlorinating agents under controlled conditions. One common method includes the reaction of a thioamide with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines with different substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetrachloro-2-octyl-1,2-thiazolidin-3-one
  • 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
  • 2,2,5,5-Tetrachloro-1,1-azo-1,3,4-triazole

Uniqueness

4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54414-98-1

Molecular Formula

C9H13Cl4NOS

Molecular Weight

325.1 g/mol

IUPAC Name

4,4,5,5-tetrachloro-2-hexyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C9H13Cl4NOS/c1-2-3-4-5-6-14-7(15)8(10,11)9(12,13)16-14/h2-6H2,1H3

InChI Key

KXBLJDAMDDHXHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(C(S1)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.